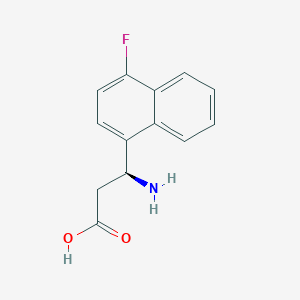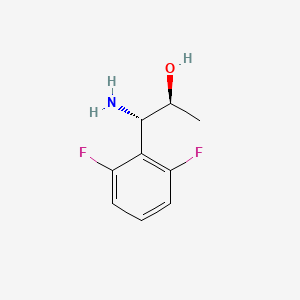
Eritoran(4-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eritoran(4-) is a synthetic lipid that acts as an antagonist to Toll-like receptor 4 (TLR4). It was initially developed as a potential treatment for severe sepsis, an excessive inflammatory response to infection. Eritoran(4-) is structurally similar to the lipid A portion of lipopolysaccharide, a component of the outer membrane of gram-negative bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Eritoran(4-) involves complex organic synthesis techniques. The process typically includes the assembly of lipid A analogs through multi-step reactions involving the coupling of fatty acids, sugars, and phosphate groups. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of Eritoran(4-) would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and consistency of the compound. The production process would need to adhere to Good Manufacturing Practices (GMP) to meet regulatory standards for pharmaceutical compounds .
化学反应分析
Types of Reactions: Eritoran(4-) primarily undergoes reactions typical of lipid molecules, including esterification, hydrolysis, and phosphorylation. It does not readily participate in oxidation or reduction reactions due to its stable lipid structure.
Common Reagents and Conditions:
Esterification: Fatty acids and alcohols under acidic conditions.
Hydrolysis: Water and mild acidic or basic conditions.
Phosphorylation: Phosphoric acid derivatives under controlled pH conditions.
Major Products: The major products formed from these reactions include various lipid derivatives and phosphorylated compounds .
科学研究应用
Eritoran(4-) has been extensively studied for its potential therapeutic applications:
Sepsis Treatment: Initially developed to inhibit the excessive inflammatory response in sepsis by blocking TLR4 activation.
Liver Disease: Shown to attenuate hepatic inflammation and fibrosis in animal models of chronic liver injury.
Cancer Research: Investigated for its ability to suppress colon cancer progression by altering the balance of Toll-like receptors that bind lipopolysaccharide.
作用机制
Eritoran(4-) exerts its effects by inhibiting Toll-like receptor 4 (TLR4). TLR4 is part of the innate immune system and plays a crucial role in recognizing pathogens and triggering inflammatory responses. Eritoran(4-) binds to TLR4 and prevents its activation by lipopolysaccharide, thereby reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
相似化合物的比较
Eritoran(4-) is part of a class of compounds known as TLR4 antagonists. Similar compounds include:
TAK-242: Another TLR4 inhibitor that has shown potential in treating inflammatory diseases.
FP7: A synthetic analogue designed to inhibit the TLR4/MD2 complex.
E5531: The first generation of TLR4 inhibitors from which Eritoran(4-) was derived.
Eritoran(4-) is unique in its structural similarity to the lipid A portion of lipopolysaccharide, which allows it to effectively block TLR4 activation without triggering an immune response .
属性
分子式 |
C66H122N2O19P2-4 |
|---|---|
分子量 |
1309.6 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |
InChI |
InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/p-4/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |
InChI 键 |
BPSMYQFMCXXNPC-MFCPCZTFSA-J |
手性 SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)




![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)
